
2,5,10,13-Tetraoxatetradec-7-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5,10,13-Tetraoxatetradec-7-ene is an organic compound with the molecular formula C10H20O4. It is also known by its IUPAC name, 2,5,8,11-tetraoxatetradec-13-ene . This compound is characterized by the presence of multiple ether linkages and a terminal alkene group, making it a versatile molecule in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5,10,13-Tetraoxatetradec-7-ene typically involves the reaction of allyl alcohol with ethylene oxide in the presence of a base catalyst. The reaction proceeds through a series of nucleophilic substitution reactions, resulting in the formation of the desired tetraether compound . The reaction conditions generally include a temperature range of 50-70°C and a reaction time of 6-8 hours.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and higher yields. The use of high-purity starting materials and optimized reaction conditions ensures the production of the compound with a purity of over 97% .
Analyse Des Réactions Chimiques
Types of Reactions
2,5,10,13-Tetraoxatetradec-7-ene undergoes various chemical reactions, including:
Oxidation: The terminal alkene group can be oxidized to form epoxides or diols.
Reduction: The compound can be reduced to form saturated ethers.
Substitution: The ether linkages can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and osmium tetroxide (OsO4).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles such as sodium hydride (NaH) and potassium tert-butoxide (KOtBu) are commonly used.
Major Products
Oxidation: Epoxides and diols.
Reduction: Saturated ethers.
Substitution: Various substituted ethers depending on the nucleophile used.
Applications De Recherche Scientifique
2,5,10,13-Tetraoxatetradec-7-ene has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions involving ether linkages.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of specialty polymers and surfactants.
Mécanisme D'action
The mechanism of action of 2,5,10,13-Tetraoxatetradec-7-ene involves its interaction with various molecular targets. The compound’s ether linkages can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the terminal alkene group can undergo polymerization reactions, leading to the formation of cross-linked networks .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5,8,11-Tetraoxatetradec-13-ene: Similar in structure but differs in the position of the alkene group.
2,5,8,11-Tetraoxatetradecane: Lacks the terminal alkene group, making it less reactive in certain chemical reactions.
Uniqueness
2,5,10,13-Tetraoxatetradec-7-ene is unique due to its combination of multiple ether linkages and a terminal alkene group. This structural feature allows it to participate in a wide range of chemical reactions, making it a valuable compound in various fields of research and industry .
Propriétés
Numéro CAS |
88482-37-5 |
|---|---|
Formule moléculaire |
C10H20O4 |
Poids moléculaire |
204.26 g/mol |
Nom IUPAC |
1,4-bis(2-methoxyethoxy)but-2-ene |
InChI |
InChI=1S/C10H20O4/c1-11-7-9-13-5-3-4-6-14-10-8-12-2/h3-4H,5-10H2,1-2H3 |
Clé InChI |
DSWMWISXVBNDMC-UHFFFAOYSA-N |
SMILES canonique |
COCCOCC=CCOCCOC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


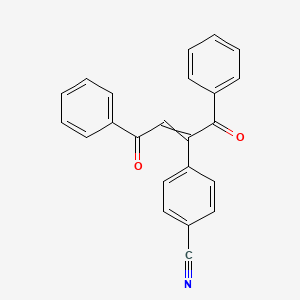
![O-[(3,5-Dichlorothiophen-2-yl)methyl]hydroxylamine](/img/structure/B14379284.png)
![6-{[4-(4-Methylphenyl)butyl]amino}hexanamide](/img/structure/B14379291.png)
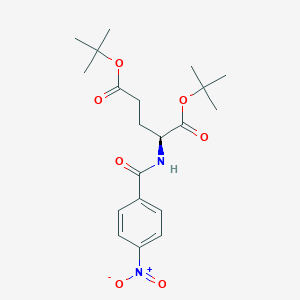

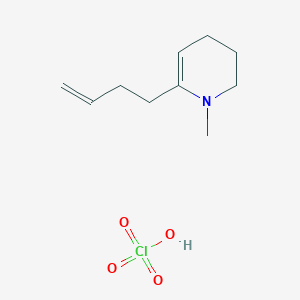

![(Diethylamino)-N,N-diethyl[methyl(phenyl)amino]methaniminium chloride](/img/structure/B14379328.png)

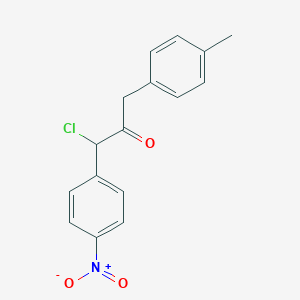
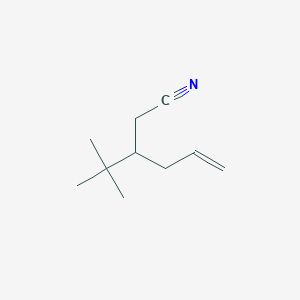
![2,3-Dimethyl-4,6,7-triphenyl-4H-pyrazolo[5,1-c][1,4]oxazine](/img/structure/B14379348.png)

![N-{[1-(4-Methoxyphenyl)octan-3-yl]oxy}-N-methylmethanamine](/img/structure/B14379362.png)
